molecular formula C₁₉H₃₂O₂ B108439 5beta-Androstane-3alpha,17alpha-diol CAS No. 5856-10-0

5beta-Androstane-3alpha,17alpha-diol

Cat. No. B108439
CAS RN: 5856-10-0
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-ULTMTAQRSA-N
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Description

5alpha-androstane-3beta,17alpha-diol is the unspecified form of the steroid, normally a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion . It is also a testosterone metabolite that inhibited the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines .


Molecular Structure Analysis

The molecular structure of 5alpha-androstane-3beta,17alpha-diol can be found in various databases . The chemical formula is C19H32O2 . The average weight is 292.4562 .

Scientific Research Applications

Metabolic Analysis and Pharmacokinetics

Shinohara et al. (2000) developed a gas chromatography-mass spectrometry method to measure the main metabolites of 17alpha-methyltestosterone, including 17alpha-methyl-5beta-androstan-3alpha,17beta-diol, in human urine. This method offers a specific, sensitive, and reliable technique for determining urine levels of these metabolites, which can be applied to pharmacokinetic studies of 17alpha-methyltestosterone (Shinohara, Isurugi, & Hashimoto, 2000).

Biological Effects on Prostate Cancer Cells

Zimmerman et al. (2004) studied the effects of 5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) on prostate cancer LNCaP cell proliferation. The study found that 3alpha-diol activates a pathway that resembles the epidermal growth factor responsive pathways, stimulating cell proliferation in conjunction with the androgen receptor pathway (Zimmerman et al., 2004).

Effects on Hormone Release

Eckstein et al. (1976) investigated the effect of 5alpha-androstane-3alpha, 17beta-diol on the suppression of LH release in immature rats. The study found that this compound suppressed LH release after ovariectomy, confirming its role in the regulation of LH and the onset of puberty in rats (Eckstein, Yehud, Shani, & Goldhaber, 1976).

Uptake and Metabolism in Human Tissue

Horst et al. (1975) studied the in vivo uptake and metabolism of tritiated 5alpha-androstane-3alpha,17beta-diol by human prostatic hypertrophy tissue. The study revealed distinct metabolic pathways and uptake characteristics in prostate and skeletal muscle, indicating a specific interaction of this androgen with human tissues (Horst, Dennis, Kaufmann, & Voigt, 1975).

Impact on Steroid Profile in Doping Analysis

Mareck et al. (2008) explored the influence of various steroidal hormones, including 5alpha-androstane-3alpha,17beta-diol, on the steroid profile in doping control analysis. This comprehensive analysis underscores the relevance of 5beta-Androstane-3alpha,17alpha-diol in the context of detecting steroid abuse in sports drug testing (Mareck, Geyer, Opfermann, Thevis, & Schänzer, 2008).

properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-ULTMTAQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312545
Record name 5β-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Androstane-3alpha,17alpha-diol

CAS RN

5856-10-0
Record name 5β-Androstane-3α,17α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5856-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5beta-Androstane-3alpha,17alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5β-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.BETA.-ANDROSTANE-3.ALPHA.,17.ALPHA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AZ365M0JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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